N,N'-(2,4,6-trimethylbenzene-1,3-diyl)dithiophene-2-carboxamide
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Overview
Description
N,N’-(2,4,6-trimethylbenzene-1,3-diyl)dithiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzene ring substituted with three methyl groups at positions 2, 4, and 6, and two thiophene-2-carboxamide groups attached at the 1 and 3 positions. The presence of both benzene and thiophene rings in its structure makes it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,4,6-trimethylbenzene-1,3-diyl)dithiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2,4,6-trimethylbenzene, which is then subjected to a series of reactions to introduce the thiophene-2-carboxamide groups. The reaction conditions often include the use of catalysts, solvents like dimethylformamide (DMF), and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,4,6-trimethylbenzene-1,3-diyl)dithiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the benzene and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N,N’-(2,4,6-trimethylbenzene-1,3-diyl)dithiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs or understanding biochemical pathways.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which N,N’-(2,4,6-trimethylbenzene-1,3-diyl)dithiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylbenzene-1,3,5-triyl)tribenzoic acid: Similar in structure but with different functional groups.
2,4,6-trimethylbenzene-1,3,5-tricarbonitrile: Another related compound with nitrile groups instead of thiophene-2-carboxamide groups
Uniqueness
N,N’-(2,4,6-trimethylbenzene-1,3-diyl)dithiophene-2-carboxamide is unique due to the presence of both benzene and thiophene rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18N2O2S2 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[2,4,6-trimethyl-3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O2S2/c1-11-10-12(2)17(21-19(23)15-7-5-9-25-15)13(3)16(11)20-18(22)14-6-4-8-24-14/h4-10H,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
QWWMENZYDRACRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C2=CC=CS2)C)NC(=O)C3=CC=CS3)C |
Origin of Product |
United States |
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